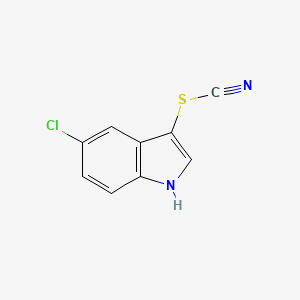

5-Chloro-3-thiocyanato-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5ClN2S |

|---|---|

Molecular Weight |

208.67 g/mol |

IUPAC Name |

(5-chloro-1H-indol-3-yl) thiocyanate |

InChI |

InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H |

InChI Key |

PSKIKQXBNOGTRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)SC#N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Thiocyanato 1h Indole and Analogues

Direct Thiocyanation Strategies for Indole (B1671886) Systems

The direct introduction of a thiocyanato group onto the indole nucleus, particularly at the electron-rich C-3 position, is a highly desirable and atom-economical approach. rsc.org A variety of methods have been developed, ranging from traditional electrophilic substitutions to more modern photocatalytic and metal-catalyzed protocols.

Electrophilic Thiocyanation Approaches

Electrophilic thiocyanation represents a classical and widely employed strategy for the synthesis of 3-thiocyanatoindoles. sci-hub.seresearchgate.netnovanet.cax-mol.com These reactions typically involve the in situ generation of an electrophilic thiocyanating agent, which then attacks the nucleophilic C-3 position of the indole ring.

A common method involves the use of a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in the presence of an oxidizing agent. researchgate.net Various oxidants have been successfully utilized, including ceric ammonium nitrate (B79036) (CAN), oxone, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and hypervalent iodine reagents. tandfonline.comscispace.com For instance, the combination of NH₄SCN and molecular iodine in methanol (B129727) has been shown to be an efficient system for the thiocyanation of various indoles at room temperature, affording the corresponding 3-thiocyanato derivatives in excellent yields and with high selectivity. researchgate.net Another approach utilizes N-chlorosuccinimide (NCS) and sodium thiocyanate (NaSCN) in a solvent-free mechanochemical process, which allows for the rapid and high-yielding synthesis of 3-thiocyanatoindoles. rsc.org This method is notable for its operational simplicity and avoidance of bulk solvents. rsc.org

Furthermore, the development of novel electrophilic thiocyanating reagents has expanded the scope of these transformations. N-thiocyanato-dibenzenesulfonimide, for example, has been prepared and demonstrated to possess enhanced electrophilicity, enabling the thiocyanation of a broad range of substrates. researchgate.net The use of acidic catalysts can also promote electrophilic thiocyanation. For example, para-toluene sulfonic acid has been used to facilitate the reaction between indoles and ammonium thiocyanate at room temperature, leading to excellent yields of 3-thiocyanatoindoles. researchgate.net

| Reagent System | Key Features | Reference |

|---|---|---|

| NH₄SCN / I₂ in MeOH | Room temperature, high yields, high selectivity | researchgate.net |

| NCS / NaSCN (mechanochemical) | Solvent-free, rapid, high yields | rsc.org |

| NH₄SCN / p-TSA | Room temperature, excellent yields | researchgate.net |

| CeBr₃ / H₂O₂ / NH₄SCN | Mild conditions, good to excellent yields, short reaction times | researchgate.netresearchgate.net |

| Selectfluor™ / NH₄SCN | Ambient temperature, rapid (9-15 min), excellent yields | jchemlett.com |

Radical-Mediated Thiocyanation Reactions

Radical-mediated pathways offer an alternative to electrophilic methods for the C-3 thiocyanation of indoles. These reactions often proceed under mild conditions and can tolerate a wider range of functional groups. The generation of a thiocyanate radical (•SCN) is a key step in these transformations.

One approach involves the oxidation of a thiocyanate salt to generate the •SCN radical. researchgate.net For example, manganese(III) acetate (B1210297) has been used to promote the regioselective free-radical thiocyanation of indoles. scispace.com Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. tandfonline.comtandfonline.com In these systems, a photocatalyst, upon irradiation with visible light, can facilitate the single-electron transfer (SET) from a thiocyanate anion to form the thiocyanate radical. tandfonline.comtandfonline.comnih.gov This radical then undergoes electrophilic addition to the indole ring. jchemlett.com The use of a radical scavenger like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) can help to elucidate the involvement of a radical mechanism. tandfonline.comtandfonline.com

Photocatalytic and Visible-Light-Promoted Thiocyanation

Visible-light-promoted thiocyanation has gained significant attention as a green and sustainable method. rsc.orgtandfonline.comtandfonline.comnih.govnih.govacs.org These reactions can often be performed at room temperature, using air as a benign oxidant, and without the need for strong chemical oxidants or metal catalysts. nih.govacs.org

A variety of organic dyes and semiconductor materials have been employed as photocatalysts. For instance, Rose Bengal, an inexpensive and readily available organic dye, has been used as a photocatalyst for the C-3 thiocyanation of indoles using air as the terminal oxidant. jchemlett.comnih.gov Porphyrins have also been shown to be effective metal-free photoredox catalysts for this transformation. tandfonline.comtandfonline.com The reaction proceeds via the generation of a thiocyanate radical, which then reacts with the indole. tandfonline.comtandfonline.com

In some cases, the thiocyanation can proceed even without an external photocatalyst. scispace.com Light-induced cross-coupling between indoles and ammonium thiocyanate has been achieved using oxygen as the oxidant. scispace.com Furthermore, porous aromatic frameworks (PAFs) have been designed and synthesized to act as highly efficient and recyclable photocatalysts for the visible-light-induced C-3 thiocyanation of indoles, achieving yields of up to 99%. rsc.orgrsc.org

| Photocatalyst/System | Key Features | Reference |

|---|---|---|

| Rose Bengal / Air | Metal-free, mild, high-yielding, environmentally benign | jchemlett.comnih.govacs.org |

| Porphyrin / Air | Metal-free, sustainable, moderate to good yields | tandfonline.comtandfonline.com |

| Tetraphenylsilane-based Porous Aromatic Frameworks (PAFs) | Highly efficient (up to 99% yield), recyclable | rsc.orgrsc.org |

| No external photocatalyst / O₂ | Metal-free, light-induced cross-coupling | scispace.com |

| Eosin Y / Air | Metal-free, visible-light-triggered | jchemlett.comrsc.org |

Metal-Catalyzed and Metal-Free Protocols for C-3 Thiocyanation

Both metal-catalyzed and metal-free protocols have been developed for the C-3 thiocyanation of indoles, each offering distinct advantages.

Metal-Catalyzed Protocols: Copper catalysts have been employed for the aerobic oxidative regioselective thiocyanation of indoles. tandfonline.comscispace.com For example, copper(II) bromide has been used to catalyze the regioselective chalcogenylation of indole derivatives at the C-3 position. mdpi.com Copper-catalyzed methods can offer high efficiency and selectivity. tandfonline.com

Metal-Free Protocols: A significant focus has been placed on the development of metal-free thiocyanation methods to enhance the environmental friendliness of the process. tandfonline.comjchemlett.comtandfonline.comnih.gov As discussed in the photocatalysis section, many visible-light-promoted methods are metal-free. nih.govacs.org Additionally, iodine-mediated reactions provide a metal-free alternative for the direct thiocyanation of indoles. jchemlett.com The use of reagents like Selectfluor™ in combination with ammonium thiocyanate also allows for a rapid and efficient metal-free thiocyanation. jchemlett.com Furthermore, transition-metal-free protocols have been described for the direct C-H functionalization of indoles under ambient temperature, achieving excellent yields and high monoselectivity. researchgate.netresearchgate.net

Regioselective Chlorination Methodologies for Indole Precursors

To synthesize 5-Chloro-3-thiocyanato-1H-indole, a regioselective chlorination of an appropriate indole precursor is required. The direct chlorination of the indole ring often leads to a mixture of products, making regioselective methods highly valuable.

Several reagents and strategies have been developed for the controlled chlorination of indoles. mdpi.com For instance, sulfuryl chlorofluoride has been shown to be a versatile reagent for the controllable chlorination of unprotected indoles, allowing for the selective formation of different chlorinated products by changing the reaction solvent. organic-chemistry.org Copper-mediated C-2 chlorination of indoles has been achieved with high regioselectivity using a directing pyrimidyl group. rsc.orgrsc.org Similarly, a copper-catalyzed C-2 chlorination using para-toluenesulfonyl chloride as the chlorine source has been developed. rsc.org Rhodium-catalyzed C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorinating agent has also been reported. acs.org Enzymatic halogenation offers a green and highly regioselective alternative, using benign halide salts in aqueous media. nih.gov

Chlorination of Indoline (B122111) Intermediates

An alternative strategy for achieving regioselective chlorination of the indole core involves the chlorination of an indoline precursor followed by re-aromatization. This approach can provide access to specific chloro-substituted indoles that may be difficult to obtain through direct chlorination of the indole ring. The oxidation of indoles to oxindoles, followed by chlorination, is one such strategy. mdpi.com For example, tert-butyl hypochlorite (B82951) can act as both an oxidizing and chlorinating agent for the functionalization of indoles. mdpi.com

Selective Halogenation at C-5 Position

The synthesis of this compound fundamentally relies on the availability of the 5-chloroindole (B142107) precursor. Achieving selective halogenation at the C-5 position of the indole ring is a critical step, as the indole nucleus possesses multiple reactive sites. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C-3 position. However, under specific conditions, functionalization at other positions, including C-5 on the benzene (B151609) portion of the ring, can be achieved with high regioselectivity.

Directing group strategies are often employed to guide halogenating agents to a specific carbon atom. While the indole nitrogen can direct substitution to the C-2 or C-3 position, modifications to the indole or the use of specific reagents can steer the reaction towards the C-5 position. For instance, the development of one-step processes for C-5 selective bromination of complex indole alkaloids has been achieved using reagents like pyridinium (B92312) tribromide in the presence of an acid. chiba-u.jp This highlights the possibility of achieving site-selective halogenation even in highly functionalized molecules. chiba-u.jpa-z.lu Similar principles can be applied for chlorination.

Research has demonstrated that the choice of halogenating agent and reaction conditions is paramount. For example, N-chlorosuccinimide (NCS) is a common reagent for the chlorination of indoles. The synthesis of 5-chloroindole can also be approached from indoline, which is first acylated and then chlorinated, followed by dehydrogenation to restore the indole aromaticity. google.com The development of methods for direct C-5 iodination of indoles under mild, metal-free conditions further underscores the progress in regioselective halogenation, offering a versatile handle for further functionalization. researchgate.net The substitution pattern on the indole ring, such as the presence of groups at the C-2 and C-3 positions, can also influence the position of subsequent halogenation.

Convergent and Divergent Synthetic Routes to Access this compound

The construction of the this compound molecule can be approached through either convergent or divergent synthetic strategies.

A divergent synthesis approach would commence from a common starting material, such as indole or 5-chloroindole. This is the more common and practical approach for this target molecule.

Route A: Starting with commercially available 5-chloroindole. The primary reaction is the electrophilic thiocyanation at the C-3 position. This is the most electron-rich and nucleophilic position on the indole ring, making it the preferred site for such reactions. Various thiocyanating agents can be employed to achieve this transformation.

Route B: Starting with indole. This route would involve two sequential electrophilic substitution reactions. The first step would be the thiocyanation at the C-3 position to form 3-thiocyanato-1H-indole. The subsequent step would be the selective chlorination at the C-5 position. This route may be more challenging due to the potential for the thiocyanate group to influence the regioselectivity of the subsequent chlorination step and the possibility of side reactions.

A convergent synthesis , in contrast, involves the separate preparation of key fragments of the target molecule, which are then joined together in a later step. researchgate.net For a molecule like this compound, a truly convergent approach is less common. It might theoretically involve the synthesis of a benzene derivative already containing a chlorine atom and a precursor to the pyrrole (B145914) ring, which would then be cyclized to form the indole structure. However, the efficiency of direct functionalization of the pre-formed indole ring often makes divergent strategies more appealing.

Strategies for the divergent synthesis of chiral indole derivatives have been established, showcasing the ability to switch between different product scaffolds from a common intermediate based on post-processing conditions. rsc.org Similarly, electrochemical methods can be tuned to control the substitution pattern on the indole ring, offering a sustainable and selective approach. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches in Indole Thiocyanation

Recent advancements in organic synthesis have placed a strong emphasis on the development of environmentally benign and sustainable methods. The thiocyanation of indoles has been a fertile ground for the application of green chemistry principles. rsc.orgsapub.orgnih.govrsc.org

Several green strategies have been reported for the C-3 thiocyanation of indoles:

Solvent-Free Mechanochemistry: A sustainable method for the electrophilic C-H thiocyanation of indoles has been developed using a mixer-mill. rsc.orgrsc.org This solvent-free approach utilizes a cost-effective combination of N-chlorosuccinimide and sodium thiocyanate under milling conditions, often with silica (B1680970) gel as a solid support. rsc.orgrsc.org This method offers short reaction times and high yields. rsc.org

Aqueous Reaction Media: Highly efficient and regioselective thiocyanation of indoles has been achieved in water, one of the most environmentally friendly solvents. sapub.org These methods may employ catalysts like silica boron sulfonic acid and a mild oxidant such as hydrogen peroxide. sapub.org

Visible-Light Photoredox Catalysis: Metal-free and environmentally friendly approaches for the C-3 thiocyanation of indoles have been developed using visible light irradiation. nih.govtandfonline.com These methods often use organic dyes like porphyrin or Rose Bengal as photocatalysts and atmospheric air as the terminal oxidant, avoiding the need for harsh chemical oxidants. nih.govtandfonline.com The reaction proceeds through the generation of a thiocyanate radical. nih.gov

These green approaches offer significant advantages over traditional methods, including reduced waste, lower energy consumption, the use of less toxic reagents, and simpler work-up procedures.

Table 1: Comparison of Green Synthetic Approaches for Indole Thiocyanation

| Method | Key Features | Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Mechanochemistry | Solvent-free, milling | NCS/NaSCN, Silica gel | Sustainable, short reaction times, high yields | rsc.orgrsc.org |

| Aqueous Synthesis | Water as solvent | Silica Boron Sulfonic Acid, KSCN, H₂O₂ | Environmentally friendly, mild conditions, simple work-up | sapub.org |

| Photoredox Catalysis | Visible light, air as oxidant | Porphyrin or Rose Bengal, NH₄SCN | Metal-free, uses renewable energy source, sustainable | nih.govtandfonline.com |

Optimization of Reaction Conditions and Yields for Target Compound Synthesis

The synthesis of this compound, typically via the thiocyanation of 5-chloroindole, requires careful optimization of reaction conditions to maximize the yield and purity of the desired product. Several factors can influence the outcome of the reaction.

Choice of Thiocyanating Agent and Oxidant/Catalyst: A variety of reagents have been used for the thiocyanation of indoles. Common thiocyanate sources include potassium thiocyanate (KSCN) and ammonium thiocyanate (NH₄SCN). These are often used in combination with an oxidant or a catalyst to generate the electrophilic thiocyanating species. Systems like NCS/NH₄SCN with a thiourea (B124793) catalyst in methanol have been shown to be effective for the thiocyanation of substituted indoles, including 5-chloroindole. sci-hub.se Other systems include the use of oxone, ceric ammonium nitrate (CAN), or hypervalent iodine reagents. tandfonline.com

Solvent: The choice of solvent can significantly impact the reaction rate and yield. While green methods advocate for water or solvent-free conditions, traditional organic solvents like methanol, acetonitrile, and dichloromethane (B109758) are also commonly used. sci-hub.se The optimal solvent will depend on the specific reagent system being employed.

Temperature and Reaction Time: Thiocyanation reactions of indoles are often carried out at room temperature, although in some cases, gentle heating may be required to drive the reaction to completion. sci-hub.sesemanticscholar.org Reaction times can vary from a few minutes to several hours, and progress is typically monitored by thin-layer chromatography (TLC). sapub.orgrsc.org

Stoichiometry of Reagents: The molar ratio of the indole substrate, the thiocyanate source, and the oxidant/catalyst must be optimized to ensure high conversion of the starting material while minimizing the formation of byproducts.

One study detailed the synthesis of a series of 3-thiocyanato-1H-indoles, including the 5-chloro derivative. nih.govconicet.gov.ar The general procedure involved reacting the corresponding indole with thiourea and N-chlorosuccinimide in methanol. sci-hub.se This highlights a specific set of conditions that have been successfully applied for the synthesis of the target compound.

Table 2: Optimization Parameters for Indole Thiocyanation

| Parameter | Variables | Impact on Reaction | Example System |

|---|---|---|---|

| Thiocyanating Agent | KSCN, NaSCN, NH₄SCN | Source of the thiocyanate group. | NH₄SCN sci-hub.se |

| Catalyst/Oxidant | NCS, Oxone, H₂O₂, Photoredox catalysts | Generates the electrophilic thiocyanating species. | N-Chlorosuccinimide (NCS) sci-hub.se |

| Solvent | Methanol, Water, Acetonitrile, Solvent-free | Affects solubility, reaction rate, and work-up. | Methanol sci-hub.se |

| Temperature | Room temperature, 0°C, Elevated temperatures | Influences reaction kinetics and selectivity. | Room Temperature sci-hub.se |

Chemical Reactivity and Advanced Derivatization of 5 Chloro 3 Thiocyanato 1h Indole

Transformations Involving the Thiocyanate (B1210189) Moiety

The thiocyanate group (-SCN) at the C-3 position of the indole (B1671886) ring is a valuable functional handle for a variety of chemical transformations. It can be readily converted into other sulfur-containing functionalities or utilized in cyclization reactions to construct more complex heterocyclic systems.

Conversion to Thioethers, Thioamides, and Other Sulfur-Containing Functionalities

The thiocyanate group in 3-thiocyanatoindoles can be transformed into a range of other sulfur-containing groups. For instance, aryl thiocyanates can be converted to sulfides, disulfides, and thiocarbamates. jst.go.jp These transformations significantly expand the molecular diversity that can be achieved from a single precursor. The resulting thioethers and thioamides are of particular interest due to their presence in various biologically active molecules.

Cyclization Reactions Utilizing the Thiocyanate Group

The thiocyanate group is an excellent participant in cyclization reactions, enabling the synthesis of fused heterocyclic systems. For example, 3-thiocyanatoindoles can undergo [3+2] cycloaddition reactions with sodium azide (B81097) to afford tetrazole derivatives. researchgate.net Additionally, intramolecular cyclization of tyrosine derivatives bearing a thiocyanate group has been observed. jst.go.jp The reactivity of the thiocyanate group in cyclization reactions provides a powerful tool for the construction of novel polycyclic indole derivatives.

Reactivity of the Chloro Substituent (C-5)

The chlorine atom at the C-5 position of the indole ring offers another site for molecular modification. This halogen can be displaced through nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of aryl halides. wikipedia.orgmasterorganicchemistry.com In the context of 5-chloroindoles, the presence of electron-withdrawing groups on the aromatic ring can facilitate the displacement of the chloro substituent by a nucleophile. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a Meisenheimer complex, a negatively charged intermediate. libretexts.org The reactivity of the chloro group in SNAr reactions allows for the introduction of a wide range of substituents at the C-5 position, including alkoxy, amino, and other functional groups. youtube.comkhanacademy.org The efficiency of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Cross-Coupling Reactions at the Halogenated Position

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for the formation of carbon-carbon bonds. nih.govnih.govrsc.org These reactions have been successfully applied to 5-chloroindoles for the introduction of aryl and heteroaryl substituents at the C-5 position. nih.govnih.govrsc.orggoogle.com For instance, the Suzuki-Miyaura cross-coupling of 5-chloroindole (B142107) with arylboronic acids can be achieved under mild, aqueous conditions using a palladium/SPhos catalyst system. nih.govrsc.org The development of efficient and versatile cross-coupling protocols for 5-chloroindoles has significantly expanded the scope of accessible derivatives. nih.govresearchgate.net

Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring can be readily functionalized through various N-alkylation and N-arylation reactions. These modifications are crucial for modulating the biological activity and physicochemical properties of indole derivatives.

The N-alkylation of indoles can be achieved using a variety of alkylating agents and reaction conditions. researchgate.netmdpi.comnih.govmdpi.comgoogle.com For example, N-alkylation of chloroindoles with (bromomethyl)cyclohexane (B57075) has been reported. mdpi.com Furthermore, enantioselective N-alkylation methods have been developed to introduce chiral substituents at the indole nitrogen. nih.govmdpi.com These reactions often employ chiral catalysts to control the stereochemistry of the newly formed C-N bond. mdpi.com The ability to modify the N-1 position provides an additional avenue for the diversification of the 5-Chloro-3-thiocyanato-1H-indole scaffold.

N-Alkylation and N-Arylation Strategies

The nitrogen atom of the indole ring is a key site for modification. N-alkylation and N-arylation reactions are fundamental strategies to introduce substituents that can significantly alter the molecule's steric and electronic properties.

Standard procedures for N-alkylation involve the deprotonation of the indole N-H with a suitable base, followed by reaction with an alkyl halide. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (KtBuO) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). For instance, the synthesis of N-methyl derivatives can be achieved using methyl iodide (MeI) after deprotonation with KOH in DMSO. conicet.gov.ar Phase transfer catalysis (PTC) provides an alternative efficient method for N-alkylation. Using a catalyst like tetra-n-butylammonium bromide (TBAB) with a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) allows the reaction to proceed at room temperature with various alkyl halides, such as propargyl bromide or benzyl (B1604629) chloride. researchgate.net

N-arylation introduces an aryl group, typically a phenyl or substituted phenyl ring, onto the indole nitrogen. These reactions often require more stringent conditions than N-alkylation. While specific methods for the N-arylation of this compound are not extensively detailed, analogous reactions on related indole systems provide insight. For example, N-phenyl derivatives of 3-thiocyanato-1H-indoles have been synthesized and studied, indicating the feasibility of such modifications. conicet.gov.arnih.gov

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Methylation | 1. KOH, DMSO; 2. MeI | 1-Methyl-3-thiocyanato-1H-indole derivative | conicet.gov.ar |

| N-Alkylation (PTC) | Alkyl halide, K2CO3, TBAB, DMF | 1-Alkyl-5-chloro-indole-2,3-dione | researchgate.net |

| N-Arylation | Phenylating agent, Base, Catalyst (e.g., Copper) | 1-Phenyl-3-thiocyanato-1H-indole derivative | conicet.gov.arnih.gov |

Role of N-Substituents in Reactivity and Bioactivity

The nature of the substituent at the N-1 position plays a critical role in modulating the chemical reactivity and biological activity of this compound derivatives.

From a reactivity standpoint, the electronic nature of the N-substituent influences the nucleophilicity of the indole ring. Electron-donating groups, such as methyl, enhance the electron density of the ring system, potentially increasing its reactivity towards electrophiles. Conversely, electron-withdrawing groups, like the tert-butoxycarbonyl (-Boc) group, decrease the electron density, which can deactivate the indole ring towards certain reactions, such as visible-light-induced photoredox C-3 thiocyanation. tandfonline.com

From a biological perspective, N-substituents have a profound impact on bioactivity, particularly cytotoxicity against cancer cell lines. conicet.gov.ar Studies on a series of 3-thiocyanato-1H-indoles have shown that the introduction of specific N-substituents can dramatically enhance antiproliferative potency compared to the unsubstituted (N-H) parent compound. conicet.gov.arcofc.edu

For example, the N-phenyl derivative of 3-thiocyanato-1H-indole showed high potency against several human cancer cell lines. conicet.gov.arnih.gov In contrast, the corresponding N-methyl substituted compound exhibited a poorer activity profile against certain cell lines. conicet.gov.ar This suggests that a larger, aromatic substituent at the N-1 position may be beneficial for this specific biological activity. However, further substitution on the N-phenyl ring, such as with a para-chloro group, resulted in slightly less active compounds. nih.govcofc.edu These findings underscore that the steric and electronic properties of the N-substituent are key determinants of bioactivity, likely by influencing how the molecule interacts with its biological target. cofc.edu

| Compound | N-1 Substituent | C-5 Substituent | C-2 Substituent | Cytotoxicity (IC50 in µM) vs. HL-60 Cells | Reference |

| 12a | H | H | H | 3.21 | conicet.gov.ar |

| 13a | Phenyl | H | H | 0.63 | conicet.gov.ar |

| 13d | Methyl | H | H | 3.01 | conicet.gov.ar |

| 13e | 4-Chlorophenyl | H | H | 1.25 | conicet.gov.ar |

| 15e | Methyl | H | 4-Chlorophenyl | 0.83 | conicet.gov.ar |

Functionalization at Other Indole Ring Positions (C-2, C-4, C-6, C-7)

Beyond the N-1 position, the indole scaffold of this compound offers other sites for functionalization, primarily at the C-2 position of the pyrrole (B145914) ring and the C-4, C-6, and C-7 positions of the benzene (B151609) ring.

The C-2 position is particularly amenable to substitution. In studies evaluating the anticancer properties of 3-thiocyanato-1H-indoles, derivatives bearing a phenyl group at the C-2 position showed a general increase in potency compared to the C-2 unsubstituted analog. conicet.gov.ar The combination of substitutions at N-1 and C-2 can lead to highly potent compounds; for instance, 1-methyl-2-(4-chlorophenyl)-3-thiocyanato-1H-indole was identified as a highly active cytotoxic agent. conicet.gov.arnih.govcofc.edu This highlights a synergistic effect between substituents at different positions on the indole core.

Functionalization of the benzenoid ring (C-4, C-6, C-7) is generally more challenging due to the lower intrinsic reactivity of these positions compared to the pyrrole ring. thieme-connect.de However, modern synthetic methods involving transition-metal-catalyzed C-H activation have enabled the selective functionalization of these sites. While specific examples starting from this compound are scarce, methodologies developed for the broader indole class are applicable. For example, rhodium-catalyzed C-H activation using a removable N-pivaloyl directing group has been shown to achieve highly regioselective alkenylation and alkylation at the C-7 position of indoles. nih.gov Similarly, chelation-assisted strategies have been developed for selective carbenoid insertion into the C-2 and C-7 C-H bonds. thieme-connect.de These advanced methods open avenues for creating novel derivatives of this compound with unique substitution patterns.

Synthesis of Complex Polycyclic and Heterocyclic Systems Derived from this compound

The this compound framework can serve as a building block for the synthesis of more complex molecular architectures, including polycyclic and fused heterocyclic systems. nih.gov The reactivity of the indole nucleus and the thiocyanate group can be harnessed to construct new rings.

For example, derivatives of the related 5-chloroisatin (B99725) (5-chloro-1H-indole-2,3-dione) can undergo cyclocondensation reactions with diamino compounds to form fused heterocyclic systems. The reaction of a 5-chloroisatin derivative with 3,5-diamino-bromopyridine can yield complex heterocyclic structures possessing a pyrido[2,3-b]pyrazine (B189457) moiety. researchgate.net

Furthermore, the functional groups on the indole can be elaborated to participate in cyclization reactions. For instance, 5-chloro-indole-2-carboxylate derivatives can be transformed into tricyclic pyrrolo[3,4-b]indol-3-ones. mdpi.com In other related systems, 3-bromoacetyl indoles are used as precursors to synthesize a variety of fused heterocycles, such as quinoxalines, which can be further elaborated into triazolo[4,3-a]quinoxaline derivatives. srce.hr These synthetic strategies demonstrate the potential of using functionalized 5-chloroindoles, including the thiocyanate derivative, as key intermediates in the construction of novel, complex heterocyclic and polycyclic compounds with potential biological activities.

Mechanistic Biological and Pharmacological Investigations of 5 Chloro 3 Thiocyanato 1h Indole Analogues Pre Clinical Focus

In vitro Mechanistic Studies

The antiproliferative properties of 5-Chloro-3-thiocyanato-1H-indole and its analogues are a subject of growing interest in pre-clinical cancer research. These compounds have demonstrated cytotoxic potential against various cancer cell lines, including MCF-7 breast cancer cells. nih.govresearchgate.net The introduction of a chloro group to the 3-thiocyanato-1H-indole structure has been noted for its contribution to this cytotoxic activity. nih.govresearchgate.net The mechanisms underlying this antiproliferative action are multifaceted and involve the targeting of several key cellular processes.

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA. ceric-eric.eu These structures are implicated in the regulation of gene expression, and their formation can be influenced by factors such as DNA methylation. ceric-eric.eu The interaction of small molecules with G4 DNA can disrupt these regulatory processes, making them an attractive target for anticancer drug development.

Pyrrolidine-substituted 5-nitroindole (B16589) compounds have been identified as a class of G4 ligands that bind to the c-Myc promoter G4 sequence. d-nb.info This interaction leads to the downregulation of c-Myc expression at both the transcriptional and translational levels, contributing to their antiproliferative effects. d-nb.info Nuclear magnetic resonance (NMR) studies have shown that some of these compounds interact with the terminal G-quartets of the G4 structure. d-nb.info The ability of certain indole (B1671886) derivatives to interact with and stabilize G-quadruplex DNA structures represents a key mechanism of their anticancer activity.

Disruption of the normal cell cycle is a hallmark of cancer, and many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints. Several indole derivatives have been shown to modulate cell cycle progression in cancer cells.

For instance, novel pyrazoline derivatives incorporating an indole moiety have been reported to induce G2/M cell cycle arrest in MGC-803 cells. mdpi.com Similarly, certain 5-nitroindole derivatives that bind to the c-Myc G-quadruplex can induce cell-cycle arrest in the sub-G1/G1 phase in cancer cells. d-nb.info The ability of these compounds to halt the cell cycle prevents cancer cells from proliferating and can lead to apoptosis.

Flow cytometry analysis of FaDu cells treated with indole-3-glyoxylamides, which are potent tubulin polymerization inhibitors, also revealed significant effects on cell cycle distribution, consistent with their cytotoxic and microtubule-destabilizing activities. acs.org

An increase in intracellular levels of reactive oxygen species (ROS) can lead to oxidative stress, causing damage to cellular components and ultimately triggering apoptosis. The induction of ROS is another mechanism through which certain indole analogues exhibit their anticancer effects.

Pyrrolidine-substituted 5-nitroindole compounds, in addition to their G4-binding activity, have been shown to increase the concentration of intracellular ROS. d-nb.info This elevation of ROS levels disrupts the redox homeostasis within cancer cells, leading to severe cellular damage and contributing to their antiproliferative activity. d-nb.info

Protein kinases, such as the epidermal growth factor receptor (EGFR) and serine/threonine kinases like BRAF, are crucial components of cell signaling pathways that regulate cell survival, proliferation, and drug resistance. mdpi.com The overexpression or mutation of these kinases is a common feature in many cancers, making them important targets for anticancer therapies. mdpi.com

Several 5-chloro-indole derivatives have been developed as potent inhibitors of mutant EGFR and BRAF pathways. mdpi.com For example, a series of 5-chloro-indole-2-carboxylates demonstrated dual inhibitory effects on both EGFR and BRAF V600E, with some compounds showing IC50 values in the nanomolar range. mdpi.com Specifically, certain derivatives exhibited a significant selectivity index toward the EGFR T790M mutant protein over the wild-type form. mdpi.comnih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the active sites of EGFR T790M and BRAF V600E. mdpi.com

Furthermore, new 5-substituted-indole-2-carboxamides have been designed as dual inhibitors of EGFR and cyclin-dependent kinase-2 (CDK2), with some compounds showing potent antiproliferative action. nih.gov

Table 1: Kinase Inhibition Data for Selected Indole Analogues

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 3e | EGFR T790M | 68 | mdpi.com |

| 3e | BRAF V600E | 45 | mdpi.com |

| 5f | EGFR WT | Not specified | nih.gov |

| 5f | EGFR T790M | 9.5 ± 2 | nih.gov |

| 5g | EGFR WT | Not specified | nih.gov |

| 5g | EGFR T790M | 11.9 ± 3 | nih.gov |

| 5j | EGFR | 85 ± 05 | nih.gov |

| 5g | CDK2 | 33 ± 04 | nih.gov |

| Erlotinib | EGFR | 80 | mdpi.comnih.gov |

| Osimertinib | EGFR T790M | 8 ± 2 | nih.gov |

This table is for illustrative purposes and includes data for various indole analogues, not exclusively this compound.

Microtubules are dynamic polymers of tubulin that play a critical role in various cellular processes, most notably mitosis. nih.gov The inhibition of tubulin polymerization is a well-established mechanism for anticancer drugs, as it disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis. nih.govdntb.gov.ua

A number of indole derivatives have been identified as potent inhibitors of tubulin polymerization. acs.orgcsic.es These compounds often bind to the colchicine (B1669291) binding site on tubulin. acs.orgcsic.es Arylthioindoles, for example, have been extensively studied, and structure-activity relationship (SAR) studies have revealed that modifications at various positions of the indole ring can significantly impact their inhibitory activity. csic.es For instance, replacing a 3-phenylthio group with a 3-(3,4,5-trimethoxyphenyl)thio group can greatly enhance the inhibition of tubulin polymerization. csic.es

Indole-3-glyoxylamides represent another class of tubulin polymerization inhibitors. acs.org These compounds have been shown to disrupt the microtubule network in cancer cells at concentrations consistent with their cytotoxic potencies. acs.org Isatin (B1672199) analogues with thiocyanate (B1210189), isothiocyanate, and selenocyanate (B1200272) moieties have also demonstrated the ability to inhibit tubulin polymerization, with some compounds showing activity comparable to or even greater than the anticancer drug vinblastine. nih.gov

Table 2: Tubulin Polymerization Inhibition by Selected Indole Analogues

| Compound Class | Key Features | Mechanism | Reference |

| Arylthioindoles | 3-Arylthio substitution on the indole ring | Inhibition of tubulin assembly, binding to colchicine site | csic.es |

| Indole-3-glyoxylamides | Glyoxylamide group at the 3-position of the indole | Inhibition of tubulin polymerization, disruption of microtubule network | acs.org |

| Isatin Analogues | N-alkylation with thiocyanate or selenocyanate moieties | Inhibition of tubulin polymerization | nih.gov |

This table provides a general overview of indole-based tubulin polymerization inhibitors.

Elucidation of Antiangiogenic Mechanisms

The indole scaffold is a privileged structure in medicinal chemistry, known to be a core component of various bioactive molecules. conicet.gov.ar Indole derivatives, in particular, have been investigated for their potential to interfere with angiogenesis, the formation of new blood vessels from pre-existing ones, a critical process in tumor growth and metastasis. researchgate.netnih.gov

One of the key mechanisms by which indole derivatives exert their antiangiogenic effects is through the inhibition of vascular endothelial growth factor (VEGF) and its receptors (VEGFRs). researchgate.netnih.gov VEGF is a potent signaling protein that promotes the proliferation and migration of endothelial cells, the primary cells lining blood vessels. nih.gov Studies on indole derivatives have demonstrated their ability to suppress VEGF gene expression. For instance, the 5-bromo-2-(5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole (2-NTI) significantly reduced VEGF gene expression in HCT116 colon cancer cells. nih.gov This downregulation of VEGF is a crucial aspect of their antiangiogenic activity.

Furthermore, the anti-proliferative effect of these compounds on endothelial cells contributes to their antiangiogenic properties. The 2-NTI compound, for example, exhibited anti-proliferative activity against Human Umbilical Vein Endothelial Cells (HUVECs). nih.gov By inhibiting the growth of these cells, indole derivatives can directly impede the formation of new blood vessels.

Ex vivo and in vivo models have further substantiated the antiangiogenic potential of these compounds. In the rat aortic ring assay, a common ex vivo model to study angiogenesis, 2-NTI demonstrated a significant and dose-dependent suppression of microvessel sprouting. nih.gov Similarly, in the in vivo chick chorioallantoic membrane (CAM) assay, 2-NTI induced considerable regression of blood vessels. nih.gov

It is important to note that the antiangiogenic activity is not limited to a single derivative but appears to be a property of the broader class of indole-containing compounds. The indole nucleus itself is a key feature in many clinically approved multi-targeted tyrosine kinase inhibitors with anti-angiogenesis properties, such as Sunitinib. researchgate.net

Characterization of Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal, antiviral)

Indole derivatives, including those with a thiocyanate group, have demonstrated a broad spectrum of antimicrobial activities. researchgate.net The mechanisms underlying these actions are multifaceted and can involve the inhibition of essential cellular processes in microorganisms.

Antibacterial Mechanisms:

The antibacterial action of indole derivatives often involves the disruption of bacterial cell integrity and key metabolic pathways. Some compounds have been shown to inhibit the synthesis of bacterial proteins and interfere with intracellular metabolism. mdpi.com For example, scanning electron microscopy has revealed morphological changes in bacteria treated with certain indole derivatives, including reduced cell size and the appearance of surface blisters, indicating damage to the cell envelope. mdpi.com

Furthermore, some indole-based compounds exhibit activity against drug-resistant bacterial strains. For instance, certain 5-chloro-3-phenyl-1H-indole derivatives have shown efficacy against resistant strains of Staphylococcus aureus and Mycobacterium smegmatis. researchgate.net The mechanism for some of these compounds is suggested to be different from existing antibiotics like vancomycin (B549263) and doxycycline, which is significant for overcoming resistance. researchgate.net The inhibition of penicillin-binding protein 2a, a key factor in methicillin-resistant Staphylococcus aureus (MRSA) resistance, has also been identified as a mechanism for some indole derivatives. mdpi.com

Antifungal Mechanisms:

The antifungal activity of indole derivatives has also been documented. Some compounds have shown potent activity against fungal species like Candida albicans. researchgate.net The mechanisms can involve the inhibition of biofilm formation, a crucial virulence factor for many pathogenic fungi. mdpi.com

Antiviral Mechanisms:

The antiviral properties of indole derivatives have been explored, with some compounds showing potent inhibitory effects against viruses like HIV. A notable example is 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, a non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This compound inhibits the viral enzyme at low nanomolar concentrations and prevents viral spread in human T-lymphoid cells. nih.gov

Investigation of Anti-inflammatory Pathways and Antioxidant Properties

Indole derivatives have been recognized for their significant anti-inflammatory and antioxidant properties, which are often interconnected. researchgate.net

Anti-inflammatory Pathways:

The anti-inflammatory effects of indole compounds are frequently mediated through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. A central target is the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating the expression of pro-inflammatory cytokines. mdpi.comd-nb.info Inhibition of NF-κB translocation prevents the overproduction of inflammatory molecules. mdpi.com

Indole derivatives have been shown to significantly reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6). mdpi.comnih.govnih.gov For example, isatin and its halogenated derivatives inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. mdpi.com Similarly, some indole-imidazolidine hybrid molecules have been found to reduce leukocyte migration and the release of TNF-α and IL-1β in inflammatory models. nih.gov

Antioxidant Properties:

The antioxidant activity of indole derivatives is attributed to their ability to scavenge free radicals and reduce oxidative stress. nih.govnih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases. mdpi.com

The mechanism of antioxidant action for some indole derivatives involves the donation of a hydrogen atom. For instance, studies on dithiocarbamic flavanones, which share structural similarities, suggest that a hydrogen atom at the C-3 position is crucial for their antioxidant properties. mdpi.com The presence of certain substituents on the indole ring can also influence antioxidant activity. For example, 3-hydroxyindole has been identified as a potent antioxidant. nih.gov The free radical scavenging activity of these compounds has been demonstrated in various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.gov

Molecular Targets and Pathway Modulation

The biological activities of this compound and its analogues are a consequence of their interactions with specific molecular targets and the subsequent modulation of downstream signaling pathways.

Identification of Protein Targets and Binding Affinities

Preclinical investigations have identified several protein targets for indole-based compounds, including those with a thiocyanate moiety. A significant class of targets are protein kinases, which are crucial regulators of cellular processes. researchgate.net Overexpression of certain kinases is associated with diseases like cancer. researchgate.net

For instance, molecular docking studies have predicted the binding of indole derivatives to the active sites of protein kinases such as human protein kinase CK2. researchgate.net The binding affinity is influenced by hydrophobic interactions within the binding pocket of the enzyme. researchgate.net The equilibrium dissociation constant (Kd) is a key parameter used to quantify the binding strength between a ligand and its protein target. rsc.org

Another important target for some indole derivatives is the heme enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immunity. unil.ch The binding of inhibitors to the heme iron in IDO1 can modulate its activity. unil.ch The substitution pattern on the indole ring, such as a 5-chloro substitution, can influence the binding strength to IDO1. unil.ch

Furthermore, tubulin has been identified as a molecular target for some indole-based anticancer agents. researchgate.net These compounds can inhibit tubulin polymerization, a critical process for cell division.

Analysis of Downstream Signaling Cascades

The interaction of this compound analogues with their protein targets triggers a cascade of downstream signaling events, ultimately leading to the observed biological effects.

In the context of anti-inflammatory activity, the inhibition of kinases like those in the MAPK signaling pathway and the suppression of NF-κB phosphorylation are key downstream effects. d-nb.info This leads to a reduction in the expression of pro-inflammatory genes.

In cancer cells, the inhibition of receptor tyrosine kinases like VEGFR leads to the blockade of downstream signaling pathways crucial for angiogenesis and cell proliferation. nih.gov Similarly, the inhibition of protein kinases like CK2 can induce apoptosis (programmed cell death). researchgate.netacs.org The induction of apoptosis is a common downstream effect of many anticancer indole derivatives and can be triggered through various mechanisms, including the inhibition of the PI3K/Akt/NF-κB/mTOR pathway. dntb.gov.ua

The modulation of signaling pathways involving H2S has also been proposed, with persulfidation being a key post-translational modification. nih.gov

Cellular Uptake, Distribution, and Mechanistic Fate Studies (non-pharmacokinetic)

The efficacy of this compound and its analogues is dependent on their ability to enter cells and reach their intracellular targets. Studies have shown that related compounds, such as phosphine (B1218219) silver(I) thiocyanate complexes, are efficiently internalized by cancer cells. researchgate.net

The cellular uptake can be influenced by the physicochemical properties of the compound. For example, the presence of a negative charge on a molecule, as seen in some tetrazole derivatives, might hamper cellular uptake. unil.ch

It's important to note that while these studies provide insights into the cellular behavior of related compounds, specific studies on the cellular uptake, distribution, and mechanistic fate of this compound are necessary for a complete understanding of its biological activity.

Structure Activity Relationship Sar Studies and Rational Design Principles

Identification of Pharmacophoric Features within the 5-Chloro-3-thiocyanato-1H-indole Scaffold

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, SAR studies have pinpointed several crucial elements that contribute to its interaction with biological targets.

The indole (B1671886) nucleus itself is a privileged scaffold in medicinal chemistry, known for its ability to mimic peptide structures and bind to a variety of enzymes and receptors. chula.ac.th The C3-tethered indole group, in particular, has been shown to be crucial for the activity of certain compounds. rsc.org

Influence of Chlorine Substituent Position and Nature

The presence and position of a chlorine atom on the indole ring significantly modulate the biological activity of the compound. Halogenation, particularly chlorination, is a common strategy in drug design to enhance properties like lipophilicity, which can improve cell membrane permeability. researchgate.netresearchgate.net The chlorine atom's electron-withdrawing nature can also influence the electronic environment of the indole ring, affecting its interactions with target proteins. researchgate.netcymitquimica.com

In some indole derivatives, the position of the chlorine substituent is critical. For instance, in one study, a chlorine atom at the C4 position of an indole compound showed exceptional activity, which decreased when the chlorine was moved to the C5 or C6 positions. nrfhh.com Conversely, for 3-thiocyanato-1H-indole compounds, a chloro derivative demonstrated good cytotoxic potential against MCF-7 breast cancer cells. researchgate.net The introduction of a chlorine atom can also prevent metabolic hydroxylation at the site of substitution, thereby increasing the compound's metabolic stability. researchgate.net

Role of N-1 Substituents and Core Modifications

Modification at the N-1 position of the indole ring, the nitrogen atom of the indole core, offers another avenue for optimizing biological activity. The introduction of various substituents at this position can influence the molecule's steric and electronic properties, as well as its solubility and metabolic stability.

For example, in a series of indole-3-glyoxylamides, replacing a p-chlorobenzyl group at the N-1 position with simple alkyl groups led to a loss of cytotoxic activity. acs.org However, further modifications, such as the introduction of a methoxy (B1213986) group on an adjacent pyridine (B92270) ring, were able to rescue this activity. acs.org This highlights the intricate interplay between different parts of the molecule. The shape, rather than the polarity, of the N-1 substituent can be a major determinant of activity. acs.org

Core modifications, such as replacing the indole core with an azaindole (where a CH group in the ring is replaced by a nitrogen atom), have also been explored. While most of these changes in one study abolished cytotoxic activity, a switch to a 7-azaindole (B17877) was tolerated and resulted in similar potency to the parent indole compounds. acs.org

Strategies for Optimizing Biological Activity and Selectivity

Building upon the foundational knowledge of SAR, medicinal chemists employ various strategies to fine-tune the biological activity and selectivity of lead compounds like this compound.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful tools in drug design aimed at improving a compound's properties while retaining its desired biological activity. nih.govnih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different chemical scaffold that maintains the essential spatial arrangement of key functional groups. nih.govscispace.com This can lead to the discovery of novel chemical entities with improved properties.

Bioisosteric replacement, on the other hand, involves swapping a functional group with another that possesses similar physical or chemical properties, leading to a similar biological response. nih.govresearchgate.net A chlorine substituent, for example, can act as a bioisostere for other halogens, or even for groups like -OH, -SH, -CF3, or -CN. rsc.org This strategy can be used to optimize a compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

Rational Design Based on Mechanistic Insights

A deep understanding of the mechanism of action of this compound and its analogs allows for a more rational and targeted approach to drug design. By identifying the specific amino acid residues in the target protein that interact with the compound, researchers can design new derivatives with enhanced binding affinity and selectivity.

For instance, if the thiocyanate (B1210189) group is found to form a critical hydrogen bond with a specific residue, modifications can be made to other parts of the molecule to strengthen this interaction or to introduce new favorable interactions. Similarly, understanding the metabolic pathways of the compound can guide the design of analogs with improved metabolic stability. For example, if N-dealkylation is a major metabolic route, introducing bulky substituents at the N-1 position can hinder this process. bohrium.com This rational, mechanism-based approach accelerates the discovery of more effective and selective therapeutic agents.

Integration of Computational SAR Approaches in Compound Design

The strategic design and optimization of bioactive molecules like this compound have been significantly enhanced by the integration of computational Structure-Activity Relationship (SAR) approaches. These in silico methods provide valuable insights into the molecular interactions between a compound and its biological target, guiding the rational design of more potent and selective analogs. Computational techniques, particularly molecular docking, play a crucial role in elucidating the binding modes and affinities of ligands, thereby informing the synthetic efforts towards compounds with improved pharmacological profiles.

Molecular docking simulations are instrumental in predicting the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. This method calculates the binding affinity, often expressed as a binding energy score, which helps in prioritizing compounds for synthesis and biological evaluation. For instance, in the development of anticancer agents, molecular docking has been employed to study the interactions of indole derivatives with various protein targets involved in cancer progression, such as p53, caspases, and cyclin D1. nih.gov

Research on related indole compounds has demonstrated the utility of these computational approaches. For example, studies on trisindoline derivatives, which are indole trimers, utilized molecular docking to predict their binding affinities to the p53 protein. nih.gov These in silico predictions often correlate well with experimental cytotoxic activities, validating the use of computational models in the early stages of drug discovery. The chloro derivative of 3-thiocyanato-1H-indole, for instance, has been identified as having good cytotoxic potential against MCF-7 breast cancer cells, a finding that can be further explored and rationalized through computational SAR studies. nih.govresearchgate.net

The process typically involves creating a library of virtual compounds based on a core scaffold, in this case, the this compound framework. These virtual analogs are then docked into the active site of a target protein. The resulting binding energies and interaction patterns help in identifying key structural modifications that are likely to enhance biological activity. For example, the introduction of different substituents at various positions on the indole ring can be computationally modeled to predict their impact on binding.

The following table illustrates the kind of data generated from molecular docking studies on related indole compounds, which informs the rational design process.

Table 1: Illustrative Molecular Docking Data for Indole Derivatives

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Trisindoline 1 | p53 | -7.5 | Amino Acid 1, Amino Acid 2 |

| Trisindoline 3 | p53 | -7.4 | Amino Acid 3, Amino Acid 4 |

| Trisindoline 4 | p53 | -7.5 | Amino Acid 1, Amino Acid 5 |

| Meloxicam (Reference) | COX-2 | -6.89 | Amino Acid 6, Amino Acid 7 |

This table is illustrative and compiled from data on related indole compounds to demonstrate the application of computational methods. nih.govajchem-a.com

Furthermore, computational approaches extend beyond binding affinity predictions. They are also used to calculate various molecular properties and descriptors that are critical for drug-likeness, such as lipophilicity, electronic distribution, and steric parameters. These calculations help in understanding the broader SAR landscape and in designing compounds with a balanced profile of potency and pharmacokinetic properties. The integration of these computational tools is, therefore, an indispensable part of modern drug design, enabling a more targeted and efficient discovery process for novel therapeutic agents based on the this compound scaffold.

Advanced Analytical Methodologies for 5 Chloro 3 Thiocyanato 1h Indole Research

Advanced Spectroscopic Characterization and Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 5-Chloro-3-thiocyanato-1H-indole, providing insights into its atomic-level structure and bonding.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of the molecular structure of this compound. Techniques such as 1H and 13C NMR provide information on the chemical environment of each atom. Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, are employed to establish through-bond and through-space correlations, confirming the connectivity of the indole (B1671886) core and the positions of the chloro and thiocyanato substituents.

For complex indole derivatives, computational DFT (Density Functional Theory) methods are often used in conjunction with experimental NMR data to resolve ambiguities in chemical shift assignments and to study conformational preferences. mdpi.com The stereochemistry of related substituted cyclobutane (B1203170) rings has been successfully assigned using NMR spectroscopy, sometimes in combination with lanthanide-induced shift experiments to resolve spatial ambiguities. cdnsciencepub.com

Table 1: Representative NMR Data for Indole Derivatives

| Nucleus | Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (indole NH) | 10.0 - 12.0 | Broad singlet, position is solvent dependent. |

| ¹H (aromatic) | 6.5 - 8.0 | Complex multiplet patterns depending on substitution. |

| ¹³C (indole C2) | 120 - 130 | Sensitive to substitution at N1 and C3. |

| ¹³C (indole C3) | 100 - 115 | Shielded carbon, significantly affected by the thiocyanato group. |

| ¹³C (ipso-Cl) | 125 - 135 | Carbon directly attached to the chlorine atom. |

| ¹³C (SCN) | 110 - 120 | Characteristic chemical shift for the thiocyanate (B1210189) carbon. |

Note: The exact chemical shifts for this compound would require experimental determination.

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound. creative-proteomics.com High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) is used to fragment the parent ion, and the resulting fragmentation pattern provides structural information, helping to confirm the identity of the compound and to elucidate the structure of its metabolites.

In the context of drug discovery and development, MS is crucial for monitoring the progress of chemical reactions in real-time and for identifying potential byproducts. rsc.orgacs.org Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination for separating complex mixtures and identifying individual components, making it invaluable for metabolite identification in biological matrices. nih.govmdpi.com

X-ray crystallography provides the definitive three-dimensional structure of this compound in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry and packing in the crystal lattice. mdpi.com For instance, in related substituted indole structures, X-ray diffraction has been used to confirm the planarity of the indole ring and the relative orientation of its substituents. mdpi.comiucr.org The crystal structures of various metal thiocyanate complexes have been determined, providing insight into the coordination and bonding of the thiocyanate group. acs.orgnih.govacs.orgresearchgate.netresearchgate.net

Table 2: Typical Crystallographic Parameters for Indole Derivatives

| Parameter | Typical Value | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c, Pbca | Defines the symmetry elements within the unit cell. |

| C-N bond length (indole) | ~1.37 - 1.39 Å | Reflects the aromatic character of the ring. |

| C-C bond length (indole) | ~1.36 - 1.44 Å | Varies depending on the position in the ring. |

| C-Cl bond length | ~1.73 - 1.75 Å | Standard length for a C-Cl bond on an aromatic ring. |

| C-S bond length (thiocyanate) | ~1.65 - 1.70 Å | Indicates the nature of the carbon-sulfur bond. |

| S-C≡N bond angle | ~178 - 180° | The thiocyanate group is typically linear. |

Note: These are generalized values and the precise parameters for this compound would be determined experimentally.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in this compound. The characteristic vibrational frequencies of the N-H, C-H, C=C, C-Cl, and S-C≡N bonds can be observed and assigned. openaccesspub.orgcdnsciencepub.com

The strong, sharp absorption band for the thiocyanate (SCN) stretching vibration is a key diagnostic feature, typically appearing in the range of 2100-2180 cm⁻¹ in the IR spectrum. scispace.compublish.csiro.au The position and intensity of this band can provide information about the electronic environment and potential intermolecular interactions. rsc.org Raman spectroscopy is also a valuable tool for studying the vibrational modes of indole derivatives and can provide complementary information to IR spectroscopy. nih.govacs.orgarxiv.orgnih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3400 - 3300 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

| C≡N (thiocyanate) | Stretching | 2180 - 2100 |

| C=C (aromatic) | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| C-S | Stretching | 800 - 650 |

| C-Cl | Stretching | 800 - 600 |

Note: These are approximate ranges and the exact frequencies are dependent on the specific molecular structure and its environment.

Chromatographic and Separation Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic methods are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. mdpi.comnih.govacs.orgdicp.ac.cn By selecting an appropriate stationary phase (e.g., C18) and mobile phase, it is possible to separate the target compound from starting materials, reagents, and byproducts. The purity is typically determined by measuring the peak area of the compound of interest relative to the total peak area in the chromatogram. google.com

For the analysis of complex mixtures, such as those from reaction monitoring or metabolic studies, the coupling of HPLC with a mass spectrometer (LC-MS) provides a powerful analytical tool for both separation and identification. mdpi.comresearchgate.net Gas chromatography (GC) can also be employed, particularly for more volatile derivatives, and when coupled with mass spectrometry (GC-MS), it offers high sensitivity and specificity. creative-proteomics.com

Bioanalytical Methods for Studying in vitro and in vivo (non-human) Transformations and Interactions

Bioanalytical methods are employed to investigate the metabolic fate and interactions of this compound in biological systems. In vitro studies often utilize liver microsomes or cell cultures to simulate metabolic processes. nih.gov The transformation of the parent compound into various metabolites can be tracked over time using techniques like LC-MS. nih.govresearchgate.netpensoft.net

In vivo studies in non-human models are crucial for understanding the broader physiological effects and metabolic pathways. The analysis of biological fluids and tissues from these models can reveal the distribution and clearance of the compound and its metabolites. nih.gov It's important to note that indole derivatives can be produced by gut microbiota and can have significant effects on host physiology, including the regulation of inflammatory responses. nih.gov Specific assays have been developed for the detection of indole and its derivatives in complex biological samples. nih.gov The enzymatic degradation of related compounds, glucosinolates, can lead to the formation of thiocyanates, a process that is also studied in biological systems. sci-hub.senih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Chloro-3-thiocyanato-1H-indole with high purity?

To synthesize this compound, microwave-assisted reactions under controlled temperature and pressure (e.g., 80–120°C, 150 W) can enhance reaction efficiency . Key steps include:

- Substitution reactions : Start with 5-Chloro-1H-indole and introduce the thiocyanate group via nucleophilic substitution using potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

- Purification : Use column chromatography (silica gel, 70–230 mesh) with a gradient eluent (e.g., hexane:ethyl acetate 70:30) to isolate the product. Confirm purity via HPLC (>95%) and TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., DMSO-d) to confirm substitution patterns and molecular structure .

- Mass Spectrometry (MS) : High-resolution ESI-MS or FAB-HRMS provides accurate molecular weight and fragmentation patterns .

- HPLC : Ensure purity (>95%) using reverse-phase columns and UV detection .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Wear lab coats, nitrile gloves, and safety goggles. Use P95 respirators for airborne particles .

- Ventilation : Work in a fume hood to avoid inhalation.

- Waste Disposal : Neutralize and collect waste separately to prevent environmental contamination .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?

- Cross-validation : Compare NMR and MS data with computational predictions (e.g., DFT calculations) .

- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve ambiguities in molecular geometry. Ensure data-to-parameter ratios >10 for reliability .

- Peer Review : Consult literature on structurally similar indole derivatives (e.g., 5-Fluoro-1H-indole-3-carboxylic acid) to identify common spectral artifacts .

Q. What strategies optimize the compound’s role as an intermediate in drug discovery?

- Structure-Activity Relationship (SAR) Studies : Modify the thiocyanate group to assess bioactivity. For example, replace it with sulfonyl or amino groups and evaluate inhibition of kinases (e.g., Flt3) .

- Biological Assays : Test cytotoxicity using IC measurements in cancer cell lines (e.g., MCF-7) with positive/negative controls .

Q. How should researchers design experiments to analyze unexpected reactivity or decomposition products?

- Stability Testing : Monitor the compound under varying pH, temperature, and light conditions using accelerated stability studies.

- Hazard Analysis : Identify incompatible materials (e.g., strong oxidizers) via thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

- Byproduct Characterization : Use LC-MS/MS to trace degradation pathways and isolate intermediates .

Methodological Considerations

Q. What computational tools assist in predicting the compound’s physicochemical properties?

Q. How can researchers ensure reproducibility in synthetic protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.